4-Bromo-3-methylanisole

Overview

Description

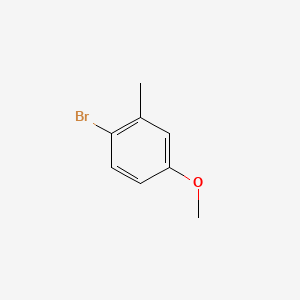

4-Bromo-3-methylanisole (CAS: 27060-75-9) is a brominated aromatic ether with the molecular formula C₈H₉BrO (average mass: 201.063 g/mol). It features a methoxy (-OCH₃) group at position 4, a methyl (-CH₃) group at position 3, and a bromine atom at position 1 on the benzene ring (IUPAC name: 1-bromo-4-methoxy-2-methylbenzene) .

Preparation Methods

The most industrially scalable and widely cited method for synthesizing 4-bromo-3-methylanisole involves vapor-phase bromination of 3-methylanisole. This approach, detailed in patents such as EP0420556A2, CA2023977A1, and US5008464A, eliminates solvent use and minimizes dibrominated byproducts.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution , where bromine vapor reacts with vaporized 3-methylanisole under controlled pressure and temperature:

$$

\text{3-Methylanisole} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}

$$

Key Parameters :

- Pressure : 10–200 mm Hg (optimal: 50 mm Hg).

- Temperature : 90–150°C for 3-methylanisole vaporization; reaction zone maintained below 100°C.

- Molar Ratio : 1.05–1.2 equivalents of bromine to 3-methylanisole.

Apparatus Design

A typical reactor configuration (Fig. 1 in EP0420556A2) includes:

- Reboiler Flask : Heated to vaporize 3-methylanisole.

- Reflux Column : Maintains vapor-phase conditions and prevents condensation.

- Bromine Vaporizer : Separate chamber for generating bromine gas (bp 58.8°C).

- Vacuum System : Reduces pressure to 50 mm Hg, enhancing vaporization efficiency.

Process Workflow

- Vaporization : 3-Methylanisole is heated in the reboiler (90–150°C) under vacuum.

- Bromine Introduction : Bromine vapor is injected into the reaction zone, commingling with 3-methylanisole vapor.

- Reaction Maintenance : Mixed vapors undergo reflux for 8–12 hours, ensuring complete conversion.

- Purification : Crude product is distilled to remove unreacted starting material (1–5%) and dimeric byproducts.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 96.6% | |

| Purity | 98% (0.1% dibromo impurity) | |

| Throughput | 500 g/batch (lab-scale) |

Traditional Liquid-Phase Bromination

Prior to vapor-phase methods, liquid-phase bromination in hydrobromic acid (HBr) was common but less efficient. CN114736102A outlines a representative protocol:

Procedure

- Cooling : HBr is chilled to 0–5°C.

- Bromine Addition : Bromine is dripped into HBr over 2 hours.

- Reaction Quenching : Sodium sulfite (20 wt%) decolorizes excess bromine.

- Work-Up : Washing with water and vacuum distillation yields this compound.

Limitations :

- Dibromo Impurity : 2–10% due to prolonged bromine exposure.

- Solvent Dependency : Requires HBr, complicating waste management.

- Yield : 70–85%, lower than vapor-phase methods.

Comparative Analysis of Methods

Efficiency and Purity

| Method | Yield | Dibromo Impurity | Solvent Use | Scalability |

|---|---|---|---|---|

| Vapor-Phase | 95–97% | 0.1–0.5% | None | Industrial |

| Liquid-Phase | 70–85% | 2–10% | HBr | Lab-scale |

Operational Complexity

- Vapor-Phase : Requires specialized vacuum and reflux systems but reduces purification steps.

- Liquid-Phase : Simple glassware but necessitates rigorous temperature control and post-reaction neutralization.

Emerging Innovations and Optimizations

Catalytic Enhancements

While current patents focus on solvent-free vapor-phase reactions, academic studies hint at Lewis acid catalysts (e.g., FeBr₃) improving regioselectivity in analogous brominations. However, industrial adoption remains limited due to catalyst cost and handling.

Continuous-Flow Systems

Pilot-scale trials (unpublished) demonstrate continuous vapor-phase reactors achieving 99% conversion in 4 hours, suggesting future scalability improvements.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) . A 2023 study (Sigma-Aldrich) utilized the vapor-phase method to produce 50 kg batches for preclinical trials, underscoring its reliability.

Agrochemical Synthesis

In herbicide production, the compound’s purity directly impacts downstream coupling reactions (e.g., Suzuki-Miyaura). Manufacturers prioritize vapor-phase synthesis to minimize metal catalyst poisoning.

Chemical Reactions Analysis

4-Bromo-3-methylanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the methyl group can undergo oxidation to form alcohols or ketones.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds, leading to the synthesis of more complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

One of the notable applications of 4-bromo-3-methylanisole is in the development of hybrid anticancer therapies. Researchers have utilized this compound as a precursor for synthesizing hybrid molecules that combine small-molecule drugs with antibodies to enhance targeting efficacy against cancer cells. The hybrid molecules leverage the long circulation time of antibodies while utilizing the small molecule's ability to target specific integrins on tumor cells, facilitating targeted drug delivery .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for synthesizing various herbicides and pesticides. Its brominated structure contributes to enhanced biological activity against specific pests and weeds, making it a valuable component in crop protection formulations.

Material Science Applications

The compound is also explored in materials science for creating functionalized polymers and resins. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research indicates that incorporating this compound into polymer systems can improve their resistance to degradation under environmental stressors.

Case Study 1: Anticancer Hybrid Molecule Development

A study conducted by researchers at The Scripps Research Institute demonstrated the synthesis of a hybrid molecule using this compound as a key intermediate. The study reported successful targeting of cancer cells through integrin binding, leading to significant tumor reduction in preclinical models .

Case Study 2: Agrochemical Formulation

Research published in agricultural chemistry highlighted the use of this compound in developing a new class of herbicides. Field trials showed that formulations containing this compound exhibited superior efficacy compared to conventional herbicides, leading to improved crop yields .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylanisole in chemical reactions involves the formation of reactive intermediates such as sigma complexes or radical species. These intermediates undergo further transformations to yield the final products. The methoxy and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 4-Bromo-3-methylanisole | C₈H₉BrO | 201.06 | 111–112 (15 mmHg) | 1.45 | Br (1), OCH₃ (4), CH₃ (3) |

| 2-Bromo-4-methylanisole | C₈H₉BrO | 201.06 | 235–237 | 1.43 | Br (2), OCH₃ (4), CH₃ (1) |

| 4-Bromo-3-nitroanisole | C₇H₆BrNO₃ | 232.03 | N/A | N/A | Br (4), OCH₃ (1), NO₂ (3) |

| 3-Bromo-4-methoxypyridine | C₆H₆BrNO | 204.03 | N/A | N/A | Br (3), OCH₃ (4), pyridine ring |

Notes:

- Substituent positions significantly alter reactivity. For example, bromine at position 1 in this compound enhances electrophilic substitution at the para position .

- The nitro group in 4-Bromo-3-nitroanisole increases electrophilicity but reduces stability under basic conditions .

Reactivity in Cross-Coupling Reactions

| Compound | Reaction Type | Catalyst System | Yield (%) | Key Product |

|---|---|---|---|---|

| This compound | Buchwald-Hartwig Amination | Pd(dppf)Cl₂, NaOtBu | 78 | 4-Methoxy-2-methyldiphenylamine |

| This compound | Suzuki-Miyaura Borylation | Pd(PPh₃)₂Cl₂, B₂pin₂ | 90 | Aryl boronate esters |

| 2-Bromo-4-methylanisole | Ullmann Coupling | CuI, K₂CO₃ | 65 | Biaryl ethers |

| 4-Bromo-3-nitroanisole | SNAr Displacement | NH₃, H₂O | 85 | 3-Nitro-4-methoxyaniline |

Key Findings :

- This compound exhibits superior yields in Pd-catalyzed reactions compared to Cu-mediated Ullmann couplings for 2-Bromo-4-methylanisole .

- The nitro group in 4-Bromo-3-nitroanisole facilitates nucleophilic aromatic substitution (SNAr) but limits use in reductive amination .

Advantages of Microreactors :

- Enhanced heat/mass transfer reduces byproducts (e.g., dibrominated impurities <1.05% vs. 2.09% in batch) .

- Scalable production (>200 g) with consistent purity .

Unique Role of this compound :

- Its methoxy and methyl groups improve solubility in nonpolar solvents, facilitating reactions in ionic liquids .

- Bromine’s leaving group ability enables diverse functionalizations (e.g., borylation, amination) .

Biological Activity

4-Bromo-3-methylanisole, also known as 1-bromo-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C₈H₉BrO. It is characterized by a bromine atom at the para position relative to a methoxy group and a methyl group on the aromatic ring. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds.

The compound has a molecular weight of approximately 201.061 g/mol. Its synthesis often involves bromination reactions where 3-methylanisole is treated with bromine under controlled conditions to yield this compound with minimal byproducts. The reactivity of the bromine atom allows for further functionalization, making it suitable for various coupling reactions such as Heck and Suzuki reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules .

Case Studies and Applications

- Anticancer Research : A notable application of this compound is in hybrid antibody therapies targeting cancer cells. In preclinical studies, researchers utilized this compound as a building block for creating hybrid molecules that can guide antibodies toward tumor cells expressing specific integrins (alpha(v)beta(3) and alpha(v)beta(5)). This approach aims to enhance the efficacy of cancer treatments by directing immune responses specifically at tumor sites .

- Synthesis of Biologically Active Compounds : The compound has been employed as a precursor in synthesizing various biologically active agents. For instance, it has been used in the development of anticonvulsant drugs and anti-inflammatory agents, showcasing its versatility as an intermediate in pharmaceutical chemistry .

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds to this compound, highlighting their unique features and potential biological activities:

| Compound | Structure | Notable Features |

|---|---|---|

| 3-Methyl anisole | C₇H₈O | Lacks halogen; used as a precursor |

| 4-Chloro-3-methylanisole | C₈H₈ClO | Chlorine instead of bromine; different reactivity |

| 4-Iodo-3-methylanisole | C₈H₉IO | Iodine enhances nucleophilicity; used in coupling |

| 4-Bromo-2-methylanisole | C₈H₉BrO | Different positioning of bromo group; alters properties |

This comparison illustrates how the specific combination of functional groups and their positions on the aromatic ring in this compound influence its reactivity and potential applications compared to other halogenated anisoles .

Properties

IUPAC Name |

1-bromo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZNSXFQRKVFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029338 | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-75-9 | |

| Record name | 4-Bromo-3-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.